molecular formula C12H12BrIN2 B8125106 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8125106
M. Wt: 391.05 g/mol
InChI Key: IHMIFNDGBPREAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopentyl group: This step often involves alkylation reactions using cyclopentyl halides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the kinase activity of FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopentyl group. These structural features contribute to its distinct chemical reactivity and potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

4-bromo-1-cyclopentyl-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2/c13-9-5-6-15-12-11(9)10(14)7-16(12)8-3-1-2-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIFNDGBPREAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C3=C(C=CN=C32)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.